molecular formula C41H32O11 B13801547 Penta-O-benzoyl-beta-D-glucopyranose

Penta-O-benzoyl-beta-D-glucopyranose

Cat. No.: B13801547
M. Wt: 700.7 g/mol
InChI Key: NXYZVSNPWNVXKS-MWTIFNDUSA-N
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Description

Penta-O-benzoyl-beta-D-glucopyranose is a benzoylated derivative of beta-D-glucopyranose. This compound is a type of carbohydrate derivative where all five hydroxyl groups of the glucose molecule are esterified with benzoyl groups. It is commonly used in organic synthesis and carbohydrate chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Penta-O-benzoyl-beta-D-glucopyranose can be synthesized through the benzoylation of beta-D-glucopyranose. The reaction typically involves the use of benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Mechanochemical methods, such as high-speed vibration milling, have been employed to enhance the efficiency of the reaction and reduce the production time . These methods offer advantages such as high conversion yields, reduced pollution, and lower costs.

Chemical Reactions Analysis

Types of Reactions

Penta-O-benzoyl-beta-D-glucopyranose undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the benzoyl groups are replaced by other functional groups.

    Hydrolysis: The benzoyl groups can be hydrolyzed under acidic or basic conditions to yield beta-D-glucopyranose.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Benzoyl Chloride: Used for the initial benzoylation reaction.

    Pyridine or Triethylamine: Bases used to neutralize the hydrochloric acid formed during the benzoylation.

    Acidic or Basic Hydrolysis: Conditions used to remove the benzoyl groups.

Major Products Formed

    Beta-D-Glucopyranose: Formed upon hydrolysis of the benzoyl groups.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Penta-O-benzoyl-beta-D-glucopyranose has several applications in scientific research:

Mechanism of Action

The mechanism of action of penta-O-benzoyl-beta-D-glucopyranose primarily involves its reactivity as a benzoylated sugar. The benzoyl groups increase the compound’s lipophilicity, making it more soluble in organic solvents and facilitating its use in organic synthesis. The compound can interact with various molecular targets, including enzymes involved in carbohydrate metabolism, through its esterified hydroxyl groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Penta-O-benzoyl-beta-D-glucopyranose is unique due to its benzoyl groups, which provide distinct chemical properties such as increased stability and reactivity compared to other esterified derivatives. This makes it particularly useful in organic synthesis and as a model compound in carbohydrate chemistry.

Properties

Molecular Formula

C41H32O11

Molecular Weight

700.7 g/mol

IUPAC Name

[(3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-(hydroxymethyl)oxan-2-yl] 2-benzoylbenzoate

InChI

InChI=1S/C41H32O11/c42-25-32-34(49-37(44)27-17-7-2-8-18-27)35(50-38(45)28-19-9-3-10-20-28)36(51-39(46)29-21-11-4-12-22-29)41(48-32)52-40(47)31-24-14-13-23-30(31)33(43)26-15-5-1-6-16-26/h1-24,32,34-36,41-42H,25H2/t32-,34-,35+,36-,41?/m1/s1

InChI Key

NXYZVSNPWNVXKS-MWTIFNDUSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)OC3C(C(C(C(O3)CO)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Origin of Product

United States

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